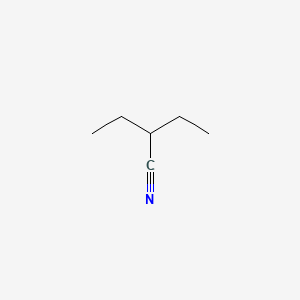

2-Ethylbutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-3-6(4-2)5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARLTYSAFQGMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210704 | |

| Record name | 2-Ethylbutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-80-1 | |

| Record name | 2-Ethylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP5Q8YHR9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethylbutanenitrile from 2-Ethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylbutanenitrile, a valuable nitrile intermediate, from the readily available primary alcohol, 2-ethylbutan-1-ol. This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory application and scale-up considerations.

Introduction

Nitriles are critical functional groups in organic synthesis, serving as precursors to amines, carboxylic acids, amides, and various heterocyclic compounds, which are cornerstones of many pharmaceutical agents. The conversion of primary alcohols to nitriles is a fundamental transformation that extends the carbon chain by one atom. This guide focuses on the synthesis of this compound from 2-ethylbutan-1-ol, outlining a robust two-step method and discussing alternative one-pot approaches.

Physicochemical Properties of Reactants and Products

A summary of the key physical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Data

| Property | 2-Ethylbutan-1-ol | This compound |

| CAS Number | 97-95-0[1] | 617-80-1[2] |

| Molecular Formula | C₆H₁₄O | C₆H₁₁N |

| Molar Mass | 102.177 g/mol [1] | 97.16 g/mol [2] |

| Appearance | Colorless liquid[1] | Colorless liquid |

| Boiling Point | 145-151 °C[1] | ~141 °C |

| Density | 830 mg/mL[1] | - |

| Solubility in Water | 10 g/L[1] | Slightly soluble |

Synthetic Methodologies

The conversion of 2-ethylbutan-1-ol to this compound is most reliably achieved through a two-step procedure involving the formation of an alkyl halide intermediate. Additionally, several one-pot methodologies offer a more streamlined, albeit sometimes lower-yielding, alternative.

Two-Step Synthesis via 2-Ethylbutyl Chloride

This classic and high-yielding approach involves two distinct steps:

-

Chlorination: Conversion of 2-ethylbutan-1-ol to 2-ethylbutyl chloride using thionyl chloride (SOCl₂).

-

Cyanation: Nucleophilic substitution of the chloride with sodium cyanide (NaCN) in a polar aprotic solvent.

Materials:

-

2-Ethylbutan-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-ethylbutan-1-ol (1.0 eq) in anhydrous diethyl ether.

-

Cool the stirred solution to 0 °C in an ice-water bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[3]

-

After the addition of thionyl chloride is complete, add anhydrous pyridine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Cool the mixture again to 0 °C and cautiously quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 2-ethylbutyl chloride.

-

Purify the crude product by vacuum distillation.

Materials:

-

2-Ethylbutyl chloride

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1 eq) to anhydrous dimethyl sulfoxide.[4]

-

Heat the stirred suspension to 80-90 °C to facilitate the dissolution of sodium cyanide.

-

Slowly add 2-ethylbutyl chloride (1.0 eq) dropwise to the heated solution. An exothermic reaction may be observed.

-

Maintain the reaction temperature between 140-150 °C. The reaction is typically complete within 30-60 minutes.[4]

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a large volume of water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash them twice with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.

One-Pot Synthesis Methodologies

One-pot procedures offer the advantage of procedural simplicity and reduced waste by avoiding the isolation of intermediates.

This method involves the in-situ oxidation of the primary alcohol to an aldehyde, which then reacts with ammonia and is further oxidized to the nitrile. A common system employs (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a co-oxidant.

General Reaction Scheme:

2-Ethylbutan-1-ol + NH₃ (aq) --[TEMPO, oxidant]--> this compound

General Protocol Outline:

-

To a solution of 2-ethylbutan-1-ol in a suitable solvent, add catalytic TEMPO and an oxidant (e.g., diiodine, tert-butyl hypochlorite).

-

Add aqueous ammonia.

-

Stir the reaction at room temperature until completion.

-

Work-up typically involves extraction with an organic solvent, washing, drying, and purification.

Yields for this type of reaction on various primary alcohols are generally reported to be good to excellent.

Data Presentation

Expected Yields

While a specific literature yield for the complete two-step synthesis of this compound was not found, high yields can be expected based on analogous reactions.

Table 2: Expected Reaction Yields

| Reaction Step | Substrate | Product | Typical Yield (%) |

| Chlorination | Primary Alcohols | Primary Alkyl Chlorides | >90 |

| Cyanation | Primary Alkyl Chlorides | Primary Alkyl Nitriles | 90-95[4] |

| Overall (Two-Step) | 2-Ethylbutan-1-ol | This compound | 80-85 (Estimated) |

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹³C NMR | Expected peaks around: 12.0 (CH₃), 25.0 (CH₂), 35.0 (CH), 122.0 (CN) ppm (in CDCl₃).[2] |

| IR Spectroscopy | Strong, sharp absorption band for the C≡N stretch expected in the range of 2240-2260 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 97.16.[2] |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the two-step synthesis of this compound.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a fume hood, and appropriate PPE must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

-

The cyanation reaction is exothermic and should be conducted with careful temperature control.

Conclusion

The synthesis of this compound from 2-ethylbutan-1-ol is a straightforward and efficient process when conducted via a two-step chlorination-cyanation sequence. This method provides high yields of the desired product. While one-pot alternatives exist and may be suitable for certain applications, the two-step protocol offers greater control and predictability. The detailed experimental procedures and data provided in this guide should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to 2-Ethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylbutanenitrile (CAS No. 617-80-1), a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines a robust analytical method for its characterization, and illustrates the synthetic pathway.

Core Properties of this compound

This compound, also known as 2-ethylbutyronitrile, is a branched aliphatic nitrile.[1] Its core identifiers and physicochemical properties are summarized in the tables below, providing a foundational dataset for its use in research and development.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 617-80-1[1] |

| Molecular Formula | C₆H₁₁N[1] |

| IUPAC Name | This compound |

| Synonyms | 2-Ethylbutyronitrile, 3-Cyanopentane, Diethylacetonitrile |

| Molecular Weight | 97.16 g/mol [1] |

| InChI Key | QARLTYSAFQGMMB-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(CC)C#N |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | 145.5 °C at 760 mmHg |

| Density | 0.8 g/cm³ |

| Flash Point | 46 °C |

| Vapor Pressure | 4.85 mmHg at 25°C |

| Refractive Index | 1.4001 |

| LogP | 1.94618 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the dehydration of 2-ethylbutanamide. This method is advantageous due to the relative accessibility of the starting amide and the straightforward nature of the dehydration reaction.

Experimental Protocol: Dehydration of 2-Ethylbutanamide

This protocol describes the laboratory-scale synthesis of this compound from 2-ethylbutanamide using phosphorus pentoxide (P₂O₅) as the dehydrating agent.

Materials:

-

2-ethylbutanamide

-

Phosphorus pentoxide (P₂O₅)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and a distillation head

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-ethylbutanamide and 1.5 molar equivalents of phosphorus pentoxide.

-

Dehydration: Heat the mixture gently with a heating mantle while stirring. The this compound product will begin to distill.

-

Distillation: Collect the distillate, which will be crude this compound.

-

Work-up:

-

Wash the collected distillate with a saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.

-

Follow with a wash using deionized water and then a saturated aqueous sodium chloride (brine) solution.

-

Separate the organic layer using a separatory funnel.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Purify the crude product by fractional distillation to yield pure this compound. The fraction boiling at approximately 145-146 °C should be collected.

-

Characterization: Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

DOT Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound due to its volatility and the technique's high sensitivity and specificity.[1][2]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

TG-5MS fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1]

-

Helium (carrier gas)

-

Autosampler vials with caps

-

Microsyringe

-

Dichloromethane or other suitable solvent (GC grade)

-

This compound standard for calibration

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in dichloromethane at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution.

-

For unknown samples, dissolve a precisely weighed amount in a known volume of dichloromethane. If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase to 150 °C at a rate of 10 °C/min

-

Hold: Hold at 150 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C[1]

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV[1]

-

Mass Range: Scan from m/z 40 to 200

-

-

Data Analysis:

-

Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, which should be consistent with the standard.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from a library like NIST).

-

Quantify the amount of this compound in the sample by creating a calibration curve from the peak areas of the standards.

-

Table 3: GC-MS Parameters

| Parameter | Setting |

| Column | TG-5MS (30 m x 0.25 mm, 0.25 µm)[1] |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (1.0 mL/min)[1] |

| Oven Program | 50°C (2 min), then 10°C/min to 150°C (5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV[1] |

| Mass Range | m/z 40-200 |

Biological Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways of this compound. Some studies suggest that certain nitrile-containing compounds may exhibit antimicrobial properties, but the mechanism of action for this compound has not been elucidated.[1] Further research is required to understand its potential interactions with biological systems.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Spectroscopic Profile of 2-Ethylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylbutanenitrile (C₆H₁₁N), a significant compound in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Executive Summary

This compound, also known as 3-cyanopentane, is a branched aliphatic nitrile. Its spectroscopic signature is well-defined, with characteristic signals in its ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide presents a detailed analysis of these spectroscopic features, supported by tabulated data and a summary of the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the ethyl and methine protons. The protons on the carbon adjacent to the electron-withdrawing nitrile group are expected to be deshielded and thus appear at a lower field.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 - 2.5 | Multiplet | 1H | CH-CN |

| ~1.6 - 1.8 | Multiplet | 4H | -CH₂-CH₃ |

| ~1.0 - 1.2 | Triplet | 6H | -CH₂-CH₃ |

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The nitrile carbon is a key diagnostic signal, appearing significantly downfield.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~120 | C≡N |

| ~30 - 40 | CH-CN |

| ~20 - 30 | -CH₂- |

| ~10 - 15 | -CH₃ |

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the sharp absorption band corresponding to the nitrile group.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2260 - 2210 | Strong, Sharp | C≡N stretch |

| ~3000 - 2850 | Medium to Strong | C-H stretch (alkane) |

| ~1470 - 1450 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.[1]

Table 4: Mass Spectrometric Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 97 | Moderate | [M]⁺ (Molecular Ion) |

| 96 | Moderate | [M-H]⁺ |

| 70 | High | [M-HCN]⁺ |

| 68 | High | [M-C₂H₅]⁺ (Base Peak) |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

FT-IR Spectroscopy

A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A diluted solution of this compound in a volatile solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrometer is typically operated in electron ionization (EI) mode, and the mass spectrum is recorded over a suitable m/z range.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethylbutanenitrile, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Ethylbutanenitrile (C₆H₁₁N), with a primary focus on its boiling point. This document collates available data, presents experimental methodologies for its determination, and illustrates the logical workflow for such a procedure.

Quantitative Data Summary

This compound, also known as 2-ethylbutyronitrile, is a branched aliphatic nitrile.[1][2] Its physical characteristics are crucial for its handling, purification, and application in various synthetic pathways. The experimentally determined and estimated physical properties of this compound are summarized in the table below.

| Physical Property | Value | Notes |

| Boiling Point | 141 - 145.5 °C | At 760 mmHg[1][2][3] |

| Molecular Formula | C₆H₁₁N | [1][3] |

| Molecular Weight | 97.16 g/mol | [1][4] |

| Density | 0.8 g/cm³ | [3] |

| Flash Point | 46 °C | [3] |

| Vapor Pressure | 4.85 mmHg | At 25 °C[3] |

| Refractive Index | 1.4001 | [3] |

| Melting Point | -32.8 °C | (estimate)[3] |

The boiling point of nitriles is notably high for their molecular size.[5][6] This is not due to hydrogen bonding, as there are no hydrogen atoms attached to the nitrogen. Instead, the strong electronegativity of the nitrogen atom in the cyano group (-C≡N) creates a significant molecular dipole, leading to strong permanent dipole-dipole interactions between molecules, in addition to van der Waals dispersion forces.[5][6]

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and microscale technique for determining the boiling point of a liquid sample.[7]

Objective: To determine the boiling point of this compound.

Materials:

-

This compound sample (~0.5 mL)

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 200 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Apparatus Setup:

-

Attach a small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer.[7]

-

Add approximately 0.5 mL of this compound to the test tube.[7]

-

Place a capillary tube, with its open end facing down, into the this compound sample.[7]

-

Clamp the Thiele tube to a retort stand and fill it with mineral oil until the oil level is above the side arm.

-

Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube using a Bunsen burner with a small flame or a heating mantle.[7] The design of the tube will ensure the circulation of the oil for even heating.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[7]

-

Continue to heat until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the this compound has exceeded the atmospheric pressure.[8]

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The rate of bubbling will decrease as the temperature drops.

-

The boiling point is the temperature at which the bubbling stops, and the liquid is drawn back into the capillary tube.[7][8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Record the temperature at this exact moment.

-

-

Safety Precautions:

-

Perform the experiment in a well-ventilated fume hood.

-

This compound is a flammable liquid. Keep it away from open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Visualization of Experimental Workflow

The logical flow of the Thiele tube method for determining the boiling point can be visualized as follows:

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

- 1. This compound | 617-80-1 | Benchchem [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound|lookchem [lookchem.com]

- 4. 2-Ethylbutyronitrile | C6H11N | CID 69244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Procedure [jove.com]

2-Ethylbutanenitrile molecular structure and formula

An In-depth Technical Guide to 2-Ethylbutanenitrile: Molecular Structure, Properties, and Synthesis

Abstract

This whitepaper provides a comprehensive overview of this compound, a significant chemical intermediate in various organic syntheses. The document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it delves into the spectroscopic characteristics that are crucial for its identification and characterization. A summary of its synthesis and reactivity is also presented to provide a complete profile of this compound for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 2-ethylbutyronitrile, is an aliphatic nitrile with a branched hydrocarbon chain.[1] Its molecular structure, featuring a cyano group attached to a secondary carbon, makes it a versatile precursor in the synthesis of various organic molecules, including amines, carboxylic acids, and ketones. Understanding its chemical and physical properties is fundamental for its application in synthetic chemistry and drug discovery.

Molecular Structure and Formula

The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of this compound.

| Identifier | Value |

| Molecular Formula | C₆H₁₁N[1][2][3] |

| IUPAC Name | This compound[1][3] |

| SMILES String | CCC(CC)C#N[2][3][4] |

| InChI Key | QARLTYSAFQGMMB-UHFFFAOYSA-N[1][3] |

| CAS Number | 617-80-1[1][2][3] |

The structural arrangement of this compound consists of a butane backbone with an ethyl group substituted at the second carbon atom. The nitrile functional group (-C≡N) is located at the terminus of the primary chain.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The following table summarizes its key physicochemical data.

| Property | Value |

| Molecular Weight | 97.16 g/mol [1][2][3] |

| Boiling Point | 145.5 °C at 760 mmHg[2][4] |

| Density | 0.8 g/cm³[2] |

| Flash Point | 46 °C[2] |

| Refractive Index | 1.4001[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The characteristic spectral features are presented below.

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | A strong absorption band is typically observed in the range of 2240-2260 cm⁻¹ for the C≡N stretching vibration. |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the two ethyl groups. The methine proton (CH) alpha to the nitrile group will appear as a multiplet. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display a signal for the nitrile carbon in the range of 115-125 ppm. Signals for the aliphatic carbons will also be present. |

Synthesis and Reactivity

This compound can be synthesized through various methods, with the alkylation of nitriles being a common route. A representative synthetic workflow is depicted below.

Experimental Protocol: Synthesis of this compound via Alkylation

A detailed experimental protocol for the synthesis of this compound would typically involve the following steps:

-

Reaction Setup: A solution of butyronitrile in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the α-carbon of the butyronitrile, forming a carbanion intermediate.

-

Alkylation: An ethyl halide, such as ethyl bromide, is then added to the reaction mixture. The carbanion attacks the electrophilic ethyl group in a nucleophilic substitution reaction.

-

Quenching and Workup: The reaction is quenched by the addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The organic product is then extracted with a suitable solvent, washed, dried, and purified.

-

Purification: Purification is typically achieved by distillation under reduced pressure to obtain pure this compound.

The reactivity of this compound is primarily dictated by the nitrile functional group. It can undergo hydrolysis to form 2-ethylbutanoic acid, reduction to form 2-ethyl-1-butanamine, and can participate in various addition reactions with organometallic reagents.

Conclusion

This compound is a valuable chemical compound with a well-defined molecular structure and a range of predictable chemical properties. Its utility as a synthetic intermediate is significant in the fields of organic chemistry and drug development. The data and protocols presented in this whitepaper provide a solid foundation for researchers and scientists working with this versatile molecule.

References

Synthesis of 2-Ethylbutanenitrile via nucleophilic substitution

An In-Depth Technical Guide to the Synthesis of 2-Ethylbutanenitrile via Nucleophilic Substitution

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate. The primary focus is on the nucleophilic substitution pathway, a robust and widely utilized method for nitrile synthesis. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes key reaction parameters, and outlines essential safety considerations. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound (CAS No. 617-80-1) is an aliphatic nitrile that serves as a versatile intermediate in organic synthesis.[1] Its nitrile functional group can be readily converted into other functionalities, such as primary amines through reduction or carboxylic acids via hydrolysis, making it a valuable building block for pharmaceuticals and agrochemicals.[1]

The most common and efficient laboratory and industrial synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically an S(_N)2 mechanism.[1][2] This method typically involves the reaction of a 2-ethylbutyl halide with an alkali metal cyanide. The process is favored for its straightforward reaction conditions and the general availability of starting materials, often providing moderate to high yields.[1]

Reaction Mechanism: The S(_N)2 Pathway

The synthesis of this compound from a 2-ethylbutyl halide and a cyanide salt proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][3] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4]

Key characteristics of this S(_N)2 reaction include:

-

Backside Attack : The cyanide ion (CN⁻), acting as the nucleophile, attacks the carbon atom bonded to the leaving group (e.g., Br⁻ or Cl⁻) from the side opposite to the leaving group.[2][4]

-

Transition State : A high-energy transition state is formed where the carbon atom is momentarily five-coordinate, with partial bonds to both the incoming nucleophile and the departing leaving group.[2]

-

Inversion of Configuration : If the electrophilic carbon is a stereocenter, the S(_N)2 mechanism results in an inversion of its stereochemistry, known as a Walden inversion.[2]

-

Kinetics : The reaction is second-order overall, with the rate dependent on the concentration of both the alkyl halide substrate and the cyanide nucleophile.[4][5][6]

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are preferred for this reaction as they solvate the cation of the cyanide salt but not the anion, thereby enhancing the nucleophilicity of the cyanide ion and increasing the reaction rate.[1]

Experimental Protocols

The synthesis is typically performed in two main stages: conversion of the precursor alcohol to an alkyl halide, followed by the nucleophilic substitution with cyanide.

Method 1: Synthesis from 2-Ethylhexyl Bromide

This protocol is based on the well-established Kolbe nitrile synthesis, adapted for this compound.[3][7]

Step A: Preparation of 1-bromo-2-ethylbutane (Not detailed) The precursor, 1-bromo-2-ethylbutane, is typically synthesized from 2-ethylbutan-1-ol using a standard brominating agent like phosphorus tribromide (PBr₃).

Step B: Nucleophilic Substitution

-

Reaction Setup : In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (NaCN, 1.1 molar equivalents relative to the alkyl halide). Add anhydrous dimethyl sulfoxide (DMSO) (approx. 3-4 mL per gram of NaCN).[3]

-

Heating : Heat the stirred suspension to approximately 80-90 °C in an oil bath to dissolve the sodium cyanide.[3]

-

Addition of Alkyl Halide : Slowly add 1-bromo-2-ethylbutane (1.0 molar equivalent) dropwise to the heated solution. An exothermic reaction is expected. Maintain the reaction temperature between 100-150 °C.[1][3]

-

Reaction Monitoring : After the addition is complete, continue heating and stirring the reaction mixture for 30-90 minutes.[3] The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a large volume of water.

-

Extract the aqueous phase three times with diethyl ether.[3]

-

Combine the organic extracts and wash them twice with a saturated aqueous sodium chloride solution (brine) to remove residual DMSO.[3][8]

-

-

Purification :

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[8]

-

Data Presentation

Table 1: Reaction Parameters and Expected Yields

| Parameter | Value / Condition | Rationale / Notes | Reference |

| Substrate | 1-bromo-2-ethylbutane | Primary halides are effective for S(_N)2 reactions. | [3] |

| Nucleophile | Sodium Cyanide (NaCN) | Common and effective cyanide source. | [1] |

| Molar Ratio | 1.1 : 1 (NaCN : Substrate) | A slight excess of the nucleophile ensures complete conversion. | [3] |

| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent enhances nucleophilicity and reaction rate. | [1][3] |

| Reaction Temp. | 100 - 150 °C | Moderate heating is required for efficient substitution. | [1][3] |

| Reaction Time | 30 - 90 minutes | Relatively short reaction time under optimized conditions. | [3] |

| Expected Yield | > 80% | High yields are achievable with careful control of conditions. | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 617-80-1 | [9][10] |

| Molecular Formula | C₆H₁₁N | [9] |

| Molecular Weight | 97.16 g/mol | [9][10] |

| Boiling Point | 145.5 °C at 760 mmHg | [9] |

| Density | 0.8 g/cm³ | [9] |

| Flash Point | 46 °C | [9] |

| Refractive Index | 1.4001 | [9] |

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Cyanide Hazard : Sodium cyanide (NaCN) is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving NaCN must be performed in a certified chemical fume hood by trained personnel.[1][3][8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Quenching : Never add acid to a cyanide-containing reaction mixture, as this will generate highly toxic hydrogen cyanide (HCN) gas. The reaction should be quenched by pouring it into a large volume of water.

-

Waste Disposal : All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional and local regulations.

-

Solvent Hazards : DMSO can facilitate the absorption of other chemicals through the skin. Avoid all skin contact.[3] Diethyl ether is extremely flammable.

Conclusion

The synthesis of this compound via the nucleophilic substitution of a 2-ethylbutyl halide with sodium cyanide is a highly effective and reliable method. The S(_N)2 pathway, facilitated by a polar aprotic solvent like DMSO, ensures high yields and a straightforward experimental procedure. This technical guide provides the necessary details for researchers to successfully and safely perform this synthesis, from understanding the core mechanism to executing the final purification. Adherence to the outlined protocols and safety precautions is paramount for achieving desired results and ensuring laboratory safety.

References

- 1. This compound | 617-80-1 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound|lookchem [lookchem.com]

- 10. 2-Ethylbutyronitrile | C6H11N | CID 69244 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Grignard Reagent Route for the Synthesis of 2-Ethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and versatile synthetic route to 2-ethylbutanenitrile, a valuable building block in organic synthesis. The primary focus of this document is the application of Grignard chemistry to construct the carbon skeleton, followed by functional group transformations to yield the target nitrile. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the practical application of this methodology in a laboratory setting.

Introduction

This compound is a six-carbon aliphatic nitrile with a branched structure that makes it a useful intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The strategic introduction of the ethyl group at the second position of the butane chain requires a reliable carbon-carbon bond-forming reaction. The Grignard reaction stands out as a classic and highly effective method for this purpose. This guide details a two-stage synthetic approach: the formation of 2-ethylbutanoic acid via the carboxylation of a Grignard reagent, followed by its conversion to this compound.

Synthesis Pathway Overview

The synthesis of this compound via a Grignard reagent is a multi-step process. The key stages are:

-

Formation of the Grignard Reagent: A suitable secondary alkyl halide, 3-halopentane (e.g., 3-bromopentane or 3-chloropentane), is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, sec-pentylmagnesium halide.

-

Carboxylation: The Grignard reagent undergoes a nucleophilic addition to carbon dioxide (in the form of dry ice or CO2 gas) to form a magnesium carboxylate salt.

-

Hydrolysis: Acidic workup of the magnesium carboxylate salt yields 2-ethylbutanoic acid.

-

Amide Formation: 2-Ethylbutanoic acid is converted to its more reactive acid chloride, which is then treated with ammonia or an amine source to produce 2-ethylbutanamide.

-

Dehydration: The final step involves the dehydration of 2-ethylbutanamide using a suitable dehydrating agent to afford the target molecule, this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 2-Ethylbutanoic Acid via Grignard Carboxylation

| Parameter | Value | Reference |

| Starting Material | 3-Halopentane | [1] |

| Grignard Reagent | sec-Pentylmagnesium halide | [1] |

| Carboxylation Agent | Carbon Dioxide (CO₂) | [1][2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -10°C to -5°C (Carboxylation) | [1] |

| Workup | Saturated Ammonium Chloride solution, HCl | [1] |

| Reported Yield | ~65-70% (based on 3-halopentane) | [1] |

Table 2: Conversion of 2-Ethylbutanoic Acid to this compound

| Step | Reagents | Solvent | Temperature | Reported Yield |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or neat | Reflux | High |

| Amide Formation | Ammonia (aqueous or gas) | Dichloromethane (DCM) | 0°C to room temperature | High |

| Nitrile Formation (Dehydration) | Phosphorus pentoxide (P₂O₅), Thionyl chloride (SOCl₂), or other dehydrating agents | None or inert solvent | Heat | Good to excellent |

Experimental Protocols

Part 1: Synthesis of 2-Ethylbutanoic Acid

This protocol is adapted from a general procedure for Grignard carboxylation.[1][3]

Materials:

-

3-Bromopentane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 3-bromopentane (1.0 eq) in anhydrous ether or THF.

-

Add a small portion of the 3-bromopentane solution to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Once the reaction has started, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath to approximately -10°C.

-

In a separate beaker, crush a large excess of dry ice.

-

Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. Alternatively, bubble dry CO₂ gas through the cooled Grignard solution.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Hydrolysis and Workup:

-

Once the mixture has reached room temperature, slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

-

Carefully add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2) to protonate the carboxylate salt and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-ethylbutanoic acid.

-

-

Purification:

-

The crude 2-ethylbutanoic acid can be purified by vacuum distillation.

-

Part 2: Conversion of 2-Ethylbutanoic Acid to this compound

This part of the synthesis involves two main steps: the formation of 2-ethylbutanamide and its subsequent dehydration.

Step 2a: Synthesis of 2-Ethylbutanamide

Materials:

-

2-Ethylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Aqueous ammonia (concentrated)

-

Sodium bicarbonate solution

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 2-ethylbutanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the carboxylic acid at room temperature.

-

Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation (or under reduced pressure). The crude 2-ethylbutanoyl chloride can be used directly in the next step.

-

-

Amidation:

-

Dissolve the crude 2-ethylbutanoyl chloride in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of ammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and HCl.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent to yield crude 2-ethylbutanamide.

-

Step 2b: Dehydration of 2-Ethylbutanamide to this compound

Materials:

-

2-Ethylbutanamide

-

Phosphorus pentoxide (P₂O₅) or another suitable dehydrating agent (e.g., SOCl₂, PCl₅)

-

Inert, high-boiling solvent (optional)

Procedure:

-

In a round-bottom flask, mix 2-ethylbutanamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (1.0 - 1.5 eq).

-

Heat the mixture gently under atmospheric pressure or vacuum. The product, this compound, will distill as it is formed.

-

Collect the distillate, which is crude this compound.

-

The crude product can be purified by fractional distillation.

Mandatory Visualizations

Reaction Pathway for the Synthesis of 2-Ethylbutanoic Acid

Caption: Synthesis of 2-Ethylbutanoic Acid via Grignard Carboxylation.

Conversion of 2-Ethylbutanoic Acid to this compound

Caption: Conversion of 2-Ethylbutanoic Acid to this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Overall Experimental Workflow for this compound Synthesis.

Conclusion

The Grignard reagent route provides a reliable and scalable method for the synthesis of this compound. By first constructing the carbon skeleton to form 2-ethylbutanoic acid via carboxylation of a Grignard reagent, and then converting the carboxylic acid to the nitrile, this pathway offers a clear and well-established series of transformations. The detailed protocols and data presented in this guide are intended to equip researchers and professionals with the necessary information to successfully implement this synthesis in their own laboratories. Careful attention to anhydrous conditions during the Grignard reagent formation and handling is critical for achieving high yields.

References

Theoretical Reactivity of 2-Ethylbutanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbutanenitrile, a branched alkyl nitrile, serves as a versatile intermediate in organic synthesis. An understanding of its reactivity profile is crucial for its effective utilization in the development of novel chemical entities. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound. While specific computational studies on this molecule are not extensively documented, this guide synthesizes data from related branched alkyl nitriles and general principles of nitrile chemistry to present a robust theoretical framework. Key reactions, including hydrolysis, reduction, and nucleophilic additions, are discussed in detail, with a focus on the computational methodologies used to predict their feasibility and outcomes. The significant influence of steric hindrance on the reactivity of this branched nitrile is a central theme. This document is intended to be a valuable resource for researchers in organic synthesis, computational chemistry, and drug development.

Introduction to the Reactivity of Alkyl Nitriles

Nitriles (R-C≡N) are a fundamental functional group in organic chemistry, characterized by a strongly polarized carbon-nitrogen triple bond. This polarization renders the carbon atom electrophilic and susceptible to nucleophilic attack. The nitrogen atom possesses a lone pair of electrons in an sp-hybridized orbital, which makes it significantly less basic than the sp³-hybridized nitrogen in amines.

The reactivity of alkyl nitriles is primarily governed by two factors:

-

Electronic Effects: The electron-withdrawing nature of the cyano group influences the acidity of the α-protons and the electrophilicity of the nitrile carbon.

-

Steric Effects: The steric bulk of the alkyl group (R) can hinder the approach of nucleophiles to the electrophilic carbon, thereby affecting reaction rates.

In the case of this compound, the presence of an ethyl group at the α-carbon introduces significant steric hindrance compared to its linear isomers, a key determinant of its reactivity.

Computational Methodologies for Studying Nitrile Reactivity

Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into reaction mechanisms and energetics that are often challenging to probe experimentally.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost.

Typical Computational Protocol:

A common approach for investigating the reactivity of nitriles like this compound involves the following steps:

-

Geometry Optimization: The ground state geometries of reactants, transition states, and products are optimized.

-

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy profiles.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be used to verify that a transition state connects the intended reactants and products.

A frequently employed combination of functional and basis set for such studies is B3LYP with a 6-311++G(d,p) basis set.

Key Reactions of this compound: A Theoretical Perspective

The primary reactions of this compound involve nucleophilic attack at the electrophilic nitrile carbon.

Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.

-

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon.

Due to the steric hindrance from the α-ethyl group in this compound, the rate of hydrolysis is expected to be slower than that of linear nitriles.

Table 1: Predicted Qualitative Reactivity Data for this compound Hydrolysis

| Reaction Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Relative Rate | Slower than linear nitriles | Slower than linear nitriles |

| Activation Energy | Higher than linear nitriles | Higher than linear nitriles |

Note: This is a qualitative prediction based on the known effects of steric hindrance on nitrile hydrolysis.

Caption: General workflows for acid and base-catalyzed hydrolysis of this compound.

Reduction

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon.

The steric bulk around the nitrile group in this compound is expected to make the reduction more challenging, potentially requiring harsher reaction conditions compared to linear nitriles.

Table 2: Predicted Qualitative Reactivity Data for this compound Reduction

| Reaction Parameter | LiAlH₄ Reduction |

| Relative Rate | Slower than linear nitriles |

| Activation Energy | Higher than linear nitriles |

Note: This is a qualitative prediction based on the known effects of steric hindrance on nitrile reduction.

Caption: Reaction pathway for the reduction of this compound with LiAlH₄.

Reaction with Organometallic Reagents

Grignard reagents and other organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. The steric hindrance in this compound will likely necessitate the use of less bulky Grignard reagents or require more forcing conditions for the reaction to proceed efficiently.

Caption: Experimental workflow for the reaction of this compound with a Grignard reagent.

Influence of Steric Hindrance: A Comparative Analysis

The primary factor differentiating the reactivity of this compound from linear nitriles is steric hindrance. The ethyl group at the α-position shields the electrophilic nitrile carbon from the approach of nucleophiles.

Table 3: Comparative Reactivity of Branched vs. Linear Alkyl Nitriles

| Reaction Type | Linear Alkyl Nitrile (e.g., Hexanenitrile) | Branched Alkyl Nitrile (this compound) | Primary Differentiating Factor |

| Hydrolysis | Proceeds at a faster rate. | Slower reaction rates due to impeded approach of H₂O or OH⁻. | Steric Hindrance |

An In-Depth Technical Guide to the Chemical Safety and Hazards of 2-Ethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutanenitrile, also known as 2-ethylbutyronitrile, is an aliphatic nitrile with the chemical formula C₆H₁₁N. While it serves as a versatile intermediate in organic synthesis, a thorough understanding of its chemical safety and potential hazards is paramount for professionals handling this compound. This guide provides a comprehensive overview of the known safety information, toxicological data, and handling procedures for this compound, compiled from available literature and safety data sheets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for assessing its behavior under various experimental and storage conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 617-80-1[1] |

| Molecular Formula | C₆H₁₁N[1] |

| Molecular Weight | 97.16 g/mol [1] |

| Synonyms | 2-Ethylbutyronitrile, Diethylacetonitrile, 3-Cyanopentane[1] |

| Appearance | Colorless liquid |

| Boiling Point | 145.5 °C at 760 mmHg |

| Flash Point | 46 °C |

| Density | 0.8 g/cm³ |

| Vapor Pressure | 4.85 mmHg at 25°C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.

Table 2: GHS Classification of this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

Toxicological Information

Table 3: Acute Toxicity Data for Structurally Similar Aliphatic Nitriles (Surrogate Data)

| Chemical | CAS Number | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat, 4h) |

| Butyronitrile | 109-74-0 | 50-100 mg/kg | 505 mg/kg | 3.6 mg/L |

| Valeronitrile | 110-59-8 | 137 mg/kg | 1220 mg/kg | 3.7 mg/L |

| Propionitrile | 107-12-0 | 39 mg/kg | 1250 mg/kg | 1.6 mg/L |

Disclaimer: The data presented in Table 3 is for structurally related compounds and should be used as an estimation of the potential toxicity of this compound. Actual toxicity may vary.

Mechanism of Toxicity: Metabolic Release of Cyanide

The toxicity of aliphatic nitriles is primarily attributed to their in vivo metabolism, which leads to the release of cyanide ions (CN⁻). This process is catalyzed by the cytochrome P450 mixed-function oxidase system in the liver.[2][3] The released cyanide then potently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and leading to cellular hypoxia and, in severe cases, death.[2]

Metabolic activation of aliphatic nitriles to cyanide.

Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key toxicological and safety experiments based on internationally recognized OECD guidelines. These protocols provide a framework for the assessment of chemicals like this compound.

Acute Oral Toxicity (Based on OECD Guideline 401)[4][5]

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, young adult rats of a single sex are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered in a single dose by gavage. A range of dose levels is used across different groups of animals.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A necropsy of all animals is performed at the end of the study.

-

-

Data Analysis: The LD50 value is calculated using a statistical method.

Acute Dermal Toxicity (Based on OECD Guideline 402)[6][7]

-

Objective: To determine the acute dermal toxicity (LD50) of a substance.

-

Test Animals: Typically, young adult rats or rabbits are used.

-

Procedure:

-

The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

-

The test substance is applied uniformly over a shaved area (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

A necropsy is performed on all animals.

-

-

Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity (Based on OECD Guideline 403)[8][9]

-

Objective: To determine the acute inhalation toxicity (LC50) of a substance.

-

Test Animals: Typically, young adult rats are used.

-

Procedure:

-

Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a standard duration, typically 4 hours.

-

Several concentration levels are tested.

-

Animals are observed for mortality and toxic effects for at least 14 days.

-

Necropsy is performed on all animals.

-

-

Data Analysis: The LC50 value is calculated.

Skin Irritation/Corrosion (Based on OECD Guideline 404)[10][11]

-

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the shaved skin and covered with a gauze patch for 4 hours.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Eye Irritation/Corrosion (Based on OECD Guideline 405)[12][13]

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

-

Data Analysis: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the effects.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed during its handling and use.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

In case of exposure to this compound, immediate medical attention is required.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen cyanide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Logical Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for the hazard assessment of a chemical substance like this compound, from initial information gathering to risk characterization.

Workflow for chemical hazard assessment.

Conclusion

This compound is a flammable and toxic chemical that requires careful handling and adherence to strict safety protocols. While specific quantitative toxicity data for this compound is limited, information from structurally similar aliphatic nitriles suggests a significant hazard potential primarily due to the metabolic release of cyanide. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, personal protective equipment, and follow established safety procedures to minimize the risk of exposure and ensure a safe working environment. This guide serves as a foundational resource for understanding and managing the risks associated with this compound.

References

Methodological & Application

Application Notes and Protocols: Hydrolysis of 2-Ethylbutanenitrile to 2-Ethylbutanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydrolysis of nitriles is a fundamental and widely used transformation in organic synthesis for the preparation of carboxylic acids. This reaction can be effectively carried out under both acidic and basic conditions. The overall process involves the conversion of the cyano group (-C≡N) into a carboxylic acid group (-COOH). This document provides detailed protocols for the synthesis of 2-ethylbutanoic acid from 2-ethylbutanenitrile, a sterically hindered nitrile, using both acid- and base-catalyzed hydrolysis methods. Due to the steric hindrance, these reactions often require elevated temperatures and extended reaction times for efficient conversion.[1][2]

The hydrolysis proceeds through a two-stage mechanism. Initially, the nitrile undergoes hydration to form a 2-ethylbutanamide intermediate. Subsequently, this amide is further hydrolyzed to yield the final product, 2-ethylbutanoic acid, and either an ammonium salt (under acidic conditions) or ammonia gas (under basic conditions).[3][4]

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes typical reaction conditions for the acid- and base-catalyzed hydrolysis of sterically hindered nitriles, adapted for the conversion of this compound to 2-ethylbutanoic acid.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Aqueous solution (e.g., 50% v/v H₂SO₄) | Aqueous Ethanol or Aqueous Ethylene Glycol |

| Temperature | 100-120°C (Reflux) | 80-100°C (Reflux) |

| Reaction Time | 12-36 hours | 8-16 hours |

| Typical Yield | 70-85% | 80-95% |

| Notes | Longer reaction times may be needed for hindered substrates.[1] | Generally higher yields and faster reaction times for this substrate class.[2] |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated acids and bases are highly corrosive and should be handled with extreme care. The addition of concentrated acid to water is exothermic and should be performed slowly and with cooling.

This protocol details a representative procedure using sulfuric acid.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent like ethyl acetate)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Round-bottom flask (250 mL) with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 0.1 mol, 9.7 g).

-

Acid Addition: In a separate beaker, prepare a 50% (v/v) aqueous solution of sulfuric acid by slowly and cautiously adding concentrated sulfuric acid (50 mL) to deionized water (50 mL) in an ice bath. Once cooled, slowly add the acid solution to the reaction flask containing the nitrile while stirring.

-

Reflux: Heat the mixture to reflux (approximately 100-120°C) using a heating mantle.[2] Continue to reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice in a large beaker.

-

Extraction: Transfer the cold aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Neutralization and Washing: Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-